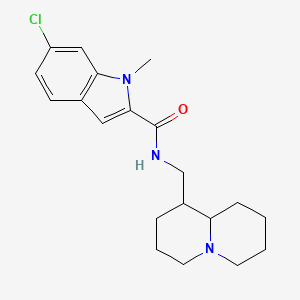![molecular formula C16H12N4OS B14953144 2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14953144.png)
2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrimidine ring, along with methoxyphenyl and thienyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.
化学反応の分析
Types of Reactions
2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule, leading to a variety of substituted triazolopyrimidines.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological pathways. For example, it has been shown to interact with microtubules, disrupting their function and leading to cell cycle arrest in cancer cells .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: A similar compound with a different substitution pattern, known for its biological activities.
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a fused triazole ring, used in various chemical and biological studies.
Triazolo[3,4-b][1,3,4]thiadiazine: A related compound with a different ring structure, studied for its potential therapeutic applications.
Uniqueness
2-(2-Methoxyphenyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxyphenyl and thienyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
特性
分子式 |
C16H12N4OS |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H12N4OS/c1-21-13-6-3-2-5-11(13)15-18-16-17-9-8-12(20(16)19-15)14-7-4-10-22-14/h2-10H,1H3 |
InChIキー |
AORIFUZYOHYKLO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B14953063.png)
![Ethyl 4-({[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetyl}amino)benzoate](/img/structure/B14953077.png)
![5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953082.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14953085.png)
![7-Methyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953088.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]piperidine-3-carboxamide](/img/structure/B14953106.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14953127.png)
![2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14953135.png)
![5-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B14953136.png)
![3-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B14953150.png)
![(4-benzylpiperidino)[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone](/img/structure/B14953154.png)
![1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B14953155.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14953163.png)
